molecular formula C19H30ClNO5 B048744 Dipivefrin hydrochloride CAS No. 64019-93-8

Dipivefrin hydrochloride

Cat. No. B048744
CAS RN: 64019-93-8
M. Wt: 387.9 g/mol
InChI Key: VKFAUCPBMAGVRG-UHFFFAOYSA-N
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Description

Dipivefrin hydrochloride is a prodrug of epinephrine, designed to be hydrolyzed to epinephrine after absorption into the eye, primarily at the cornea. It is a lipophilic compound that allows for lower concentrations to achieve similar therapeutic effects as epinephrine hydrochloride, with reduced adverse effects. Dipivefrin is utilized for its ability to penetrate more easily into the anterior chamber of the eye, where it is converted into epinephrine. This conversion plays a crucial role in reducing intraocular pressure by enhancing aqueous humor outflow and decreasing its production through vasoconstriction (Anderson et al., 1980).

Synthesis and Molecular Structure Analysis

Dipivefrin hydrochloride's molecular structure, designed for enhanced ocular absorption, results from the addition of two pivalic acid groups to epinephrine, making it more lipophilic than its parent compound. This structural modification significantly influences its pharmacokinetics, enabling effective penetration through the corneal layer while minimizing systemic exposure and side effects.

Chemical Reactions and Properties

Upon topical application, dipivefrin undergoes enzymatic hydrolysis by esterases present in the cornea, leading to the release of epinephrine. This process involves various esterases, including cholinesterase and non-specific esterases, with cholinesterase showing a higher affinity for dipivefrin hydrolysis. This selective hydrolysis is pivotal for its intended therapeutic action in reducing intraocular pressure by facilitating epinephrine's adrenergic agonist activity within ocular tissues (Nakamura et al., 1993).

Physical Properties Analysis

The physical properties of dipivefrin, including its lipophilicity, play a significant role in its ocular pharmacokinetics. Its design as a lipophilic prodrug enhances its permeability across the cornea, leading to effective intraocular absorption. This property is crucial for achieving the desired therapeutic effect of lowering intraocular pressure with minimal systemic absorption and associated side effects.

Chemical Properties Analysis

The chemical stability of dipivefrin and its interaction with ocular enzymes are key aspects of its pharmacological profile. The ester linkages in dipivefrin make it a suitable substrate for corneal esterases, facilitating its conversion to epinephrine. This enzymatic hydrolysis is competitive, with variations in enzyme affinity affecting the rate and extent of dipivefrin conversion to its active form. The understanding of these interactions is essential for optimizing its therapeutic efficacy and safety profile (Nakamura et al., 1993).

Scientific Research Applications

  • Corneal Vascularization and Opacification : Dipivefrin hydrochloride, a prodrug of epinephrine, may cause corneal vascularization and opacification when used long-term for lowering intraocular pressure (Salminen et al., 1995).

  • Ocular Bioavailability : Thermoresponsive sol-gels containing Dipivefrin hydrochloride can improve ocular bioavailability and effectively reduce elevated intraocular pressure, presenting a potential alternative to conventional eye preparations (Alkholief et al., 2020).

  • Primary Open-Angle Glaucoma Treatment : Dipivefrin hydrochloride 0.1% twice daily significantly reduces intraocular pressure in patients with early primary open-angle glaucoma or ocular hypertension, especially when added to a beta-blocker regimen (Parrow et al., 1989).

  • pH Dependency : Altering the pH of dipivefrin hydrochloride solutions from 3 to 5 significantly enhances its ocular hypotensive and mydriatic effects, making it more potent than epinephrine bitartrate (Yamauchi et al., 1988).

  • Metabolism in the Eye : Dipivefrin is hydrolyzed to epinephrine in the eye, and its metabolites are metabolized similarly to epinephrine (Anderson et al., 1980).

  • Xerosis in Conjunctiva : Treatment with Dipivefrin hydrochloride can cause rare cases of xerosis in the conjunctiva, similar to sicca syndrome, treatable with tear substitutes (Mezer et al., 1996).

  • Ocular Hypersensitivity : Dipivefrin alone can cause ocular drug hypersensitivity, with reactions potentially being unilateral (Petersen et al., 1990).

  • Alternative to Epinephrine Therapy : Dipivefrin is an effective and safer alternative to epinephrine therapy for reducing elevated intraocular pressure, with fewer incidences of burning and stinging (Kass et al., 1979).

  • Combined with Timolol Maleate : Dipivefrin combined with timolol maleate effectively reduces intraocular pressure, though side effects are most prominent in certain patient groups (Keates & Stone, 1981).

Safety And Hazards

Dipivefrin hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Dipivefrin is used as initial therapy for the control of intraocular pressure in chronic open-angle glaucoma . It is available only with your doctor’s prescription . The onset of action with one drop of dipivefrin hydrochloride ophthalmic solution occurs about 30 minutes after treatment, with maximum effect seen at about one hour .

properties

IUPAC Name

[2-(2,2-dimethylpropanoyloxy)-4-[1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO5.ClH/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6;/h8-10,13,20-21H,11H2,1-7H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFAUCPBMAGVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045494
Record name Dipivefrin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipivefrin hydrochloride

CAS RN

64019-93-8
Record name Dipivefrin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64019-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipivefrin hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064019938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipivefrin hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-4-[1-hydroxy-2-(methylamino)ethyl]-1,2-phenylene dipivalate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIPIVEFRIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QTH9UHV0K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
307
Citations
GM Wall, TY Fan - Analytical Profiles of Drug Substances and Excipients, 1993 - Elsevier
Publisher Summary Dipivefrin hydrochloride is a prodrug of epinephrine used for the topical ophthalmic treatment of elevated intraocular pressure in patients with chronic open-angle …
Number of citations: 1 www.sciencedirect.com
M Nakamura, E Shirasawa, M Hikida - Ophthalmic research, 1993 - karger.com
… Abstract We characterized the interaction of the prodrug dipivefrin hydrochloride (DPE) with esterase activity in the rabbit cor nea. The esterases which were identified included: (1) …
Number of citations: 27 karger.com
M Alkholief, MA Kalam, A Almomen… - Saudi Pharmaceutical …, 2020 - Elsevier
… The present study involves the development of Dipivefrin hydrochloride (DV) containing Poloxamers (P407 and P188)-Carbopol-934 (CP) based thermoresponsive-gels for the …
Number of citations: 18 www.sciencedirect.com
KA Parrow, YJ Hong, DH Shin, DX Shi, B McCarty - Ophthalmology, 1989 - Elsevier
… effect may even diminish with time.5,9 Therefore, because of the contradictory results presented in the literature, we decided to study the therapeutic effects of dipivefrin hydrochloride …
Number of citations: 20 www.sciencedirect.com
JS Mindel, G Cohen, LA Barker… - Archives of …, 1984 - jamanetwork.com
… Bottom, Contraction to D,L-dipivefrin hydrochloride, 6µ , is slower in onset and not reversed by washing drug from bath until after exposure to echothiophate iodide, 10µ . Black dot …
Number of citations: 9 jamanetwork.com
HJ Schwartz, TH Sher - Archives of Ophthalmology, 1985 - jamanetwork.com
To the Editor. —Sulfites are widely used in the food and pharmacology industry as sanitizing and preservative agents. Sulfiting agents include potassium metabisulfite, potassium …
Number of citations: 25 jamanetwork.com
DF Edgar, DP Crabb, AR Rudnicka… - Graefe's archive for …, 1999 - Springer
· Background: A study was carried out to ascertain, in ophthalmologically normal subjects, the short-term effects of dipivefrin hydrochloride 0.1% on visual performance and make …
Number of citations: 28 link.springer.com
JA Anderson, JB Richman… - Archives of …, 1984 - jamanetwork.com
• Dipivefrin is an antiglaucoma prodrug that is hydrolyzed to the active drug, epinephrine, by esterases in the cornea. Since cholinergic antiglaucoma agents are frequently used in …
Number of citations: 12 jamanetwork.com
RH WEST, WE Gillies… - Australian and New …, 1987 - Wiley Online Library
… two weeks on dipivefrin hydrochloride (or other adrenergic agent) alone. Thus the contribution … using adrenergic preparations other than dipivefrin hydrochloride, we assume with other …
Number of citations: 2 onlinelibrary.wiley.com
JR Samples, PS Binder, S Nayak - Experimental eye research, 1989 - Elsevier
… We evaluated the effect of dipivefrin hydrochloride, epinephrine hydrochloride, epinephrine … Similar observations were made on the effect of dipivefrin hydrochloride on human corneal …
Number of citations: 80 www.sciencedirect.com

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